2,3-Dimethylanisole

Physical Property Crystallography Material Science

2,3-Dimethylanisole (CAS 2944-49-2) is the non-substitutable starting reagent for synthesizing biphenyl-indanone A, a positive allosteric modulator of mGluR2. Its unique 2,3-substitution pattern is structurally mandatory for constructing the pharmacophore—no other dimethylanisole isomer yields the same target molecule. Unlike its liquid isomers, this compound is a crystalline solid at room temperature (mp 29°C), enabling precise gravimetric handling. Supplied with purity ≥98% for reliable, reproducible results in medicinal chemistry and advanced organic synthesis workflows.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 2944-49-2
Cat. No. B146749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylanisole
CAS2944-49-2
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC)C
InChIInChI=1S/C9H12O/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3
InChIKeyBLMBNEVGYRXFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylanisole (CAS 2944-49-2): Aromatic Ether Intermediate for Specialized Synthesis


2,3-Dimethylanisole (CAS 2944-49-2), also known as 1-methoxy-2,3-dimethylbenzene, is a methyl-substituted aromatic ether belonging to the anisole class. It features a specific substitution pattern with methyl groups at the ortho- and meta-positions relative to the methoxy group. This compound is primarily utilized as a versatile starting reagent and intermediate in organic synthesis [1], with a notable application in the production of biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 . Its physical state at room temperature is a solid (melting point 29°C), distinguishing it from most of its liquid isomeric analogs .

Why 2,3-Dimethylanisole Cannot Be Substituted by Other Dimethylanisole Isomers in Critical Applications


The dimethylanisole family comprises six constitutional isomers [1], each with a unique arrangement of methyl and methoxy groups on the benzene ring. These subtle positional differences lead to significant variations in physical properties (e.g., melting point, boiling point) and, most critically, chemical reactivity [2]. As a specific example, the ortho/para-directing and activating nature of the methoxy group, combined with the ortho/para-directing but weakly activating effect of the methyl groups, creates a unique electronic environment in 2,3-dimethylanisole. This environment dictates the regioselectivity of electrophilic aromatic substitution and other reactions, meaning that a different isomer would lead to entirely different products or reaction outcomes [3].

2,3-Dimethylanisole: Quantifiable Differentiation from Isomeric Analogs for Informed Procurement


Distinct Solid-State Structure and High Melting Point Relative to Other Dimethylanisoles

At room temperature (approx. 20-25°C), 2,3-dimethylanisole is a solid, while most other dimethylanisole isomers are liquids. Its melting point is 29°C, which is significantly higher than that of anisole (-37°C) and other isomers like 2,4- and 2,5-dimethylanisole (which remain liquid at room temperature) . This is confirmed by X-ray diffraction studies, which reveal that 2,3-dimethylanisole packs in a monoclinic space group (P21/n) with Z = 4 in the solid state, a unique crystal structure among the isomers [1].

Physical Property Crystallography Material Science

Quantified Barriers to Methyl Group Internal Rotation: A Unique Conformational Signature

Gas-phase microwave spectroscopy has resolved torsional splittings due to the internal rotations of the two methyl groups on the phenyl ring. For 2,3-dimethylanisole, the barriers to methyl internal rotation are V3 = 26.9047(5) cm⁻¹ for the ortho-methyl group and V3 = 518.7(1.2) cm⁻¹ for the meta-methyl group [1]. These values are distinct from other isomers; for example, the related 2,5-dimethylanisole exhibits barriers of 451.66(2) cm⁻¹ (ortho-methyl) and 65.724(8) cm⁻¹ (meta-methyl) [2]. This quantitative difference provides a unique fingerprint for the compound's conformational dynamics.

Conformational Analysis Rotational Spectroscopy Physical Chemistry

High Regioselectivity in Electrophilic Bromination: A Key Synthetic Distinction

In a study of free-radical side-chain bromination with N-bromosuccinimide (NBS), 2,3-dimethylanisole exhibited unique regioselectivity. Under standard conditions, the major product was 4-bromo-2,3-dimethylanisole [1]. This outcome is distinct from what would be predicted or observed for other isomers due to the specific electronic and steric environment created by the adjacent ortho and meta methyl groups. For instance, an isomer like 2,4-dimethylanisole, with a different substitution pattern, would direct substitution to different positions on the ring.

Organic Synthesis Regioselectivity Electrophilic Substitution

Distinct Boiling Point and Density Differentiates from Closest Analogs

The boiling point of 2,3-dimethylanisole (195°C) and its density (0.984 g/mL at 25°C) are distinct from its closest analogs . For example, 2,4-dimethylanisole has a boiling point of 192°C and a density of 0.9±0.1 g/cm³ . 2,6-dimethylanisole has a boiling point of 182°C and a density of 0.962 g/mL . These differences, while seemingly small, are sufficient for separation by fractional distillation and provide a basis for quality control checks upon receipt of material.

Physical Property Separation Science Quality Control

High-Value Applications of 2,3-Dimethylanisole (CAS 2944-49-2) Based on Evidence of Differentiation


Synthesis of Biphenyl-Indanone A, a Metabotropic Glutamate Receptor 2 (mGluR2) Modulator

2,3-Dimethylanisole serves as the key starting reagent for the synthesis of biphenyl-indanone A, a positive allosteric modulator of the mGluR2 receptor . This specific application is a primary driver for its procurement. The unique substitution pattern of 2,3-dimethylanisole is essential for constructing the target molecule's pharmacophore; any other isomer would not yield the same final compound, making this a non-substitutable application [1].

Crystallography and Solid-State Structural Studies

Given that 2,3-dimethylanisole is a solid at room temperature with a well-defined crystal structure (monoclinic, P21/n, Z=4) [1], it serves as an excellent model compound for studying crystal packing forces, intermolecular interactions, and the solid-state behavior of small aromatic molecules. This is a distinct advantage over its liquid isomers, which require more complex low-temperature crystallography setups.

High-Resolution Rotational Spectroscopy and Internal Rotation Dynamics

The well-resolved torsional splittings observed in the gas-phase microwave spectrum of 2,3-dimethylanisole [1] make it a benchmark system for studying the dynamics of coupled internal rotations of methyl groups on an aromatic ring. The precisely determined V3 barriers (26.90 and 518.7 cm⁻¹) provide a challenging and valuable test case for developing and refining theoretical models of large-amplitude motion and potential energy surfaces.

Teaching Regioselectivity in Electrophilic Aromatic Substitution

The highly regioselective bromination of 2,3-dimethylanisole with NBS to yield 4-bromo-2,3-dimethylanisole as the major product [2] provides a clear and instructive example of how multiple substituents direct electrophilic attack on an aromatic ring. This makes it a valuable compound for advanced undergraduate and graduate-level laboratory courses in organic synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethylanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.